Isopsoralenoside
Overview
Description
Isopsoralenoside is a benzofuran glycoside derived from the plant Psoralea corylifolia. It is known for its diverse biological activities, including estrogen-like activity, osteoblastic proliferation acceleration, antitumor effects, and antibacterial properties . This compound can be quickly metabolized to psoralen in the digestive tract .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of isopsoralenoside involves several steps. One method includes the extraction of Psoralea corylifolia using water, followed by concentration of the extract. The concentrated solution is then hydrolyzed with acid, and the hydrolysate is purified using macroporous adsorption resin. The final product is obtained through elution with ethanol and further purification using a silica gel column .
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves backflow extraction of Psoralea corylifolia, hydrolysis, and purification using macroporous adsorption resin and silica gel columns. This method is efficient, with a high yield and minimal pollution, making it suitable for mass production .
Chemical Reactions Analysis
Types of Reactions
Isopsoralenoside undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanoepoxide or γ-ketoenal intermediates.
Hydrolysis: The compound can be hydrolyzed to form psoralen.
Hydrogenation: Reduction reactions can convert the furan ring to dihydrodiol.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or peracids.
Hydrolysis: Acidic conditions, such as hydrochloric acid, are used for hydrolysis.
Hydrogenation: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation reactions.
Major Products
Psoralen: Formed through hydrolysis.
Furanoepoxide and γ-ketoenal: Formed through oxidation.
Dihydrodiol: Formed through hydrogenation.
Scientific Research Applications
Isopsoralenoside has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its estrogen-like activity and its role in promoting osteoblastic proliferation.
Medicine: Investigated for its antitumor and antibacterial properties.
Industry: Utilized in the production of pharmaceuticals and health supplements.
Mechanism of Action
Isopsoralenoside exerts its effects through various molecular targets and pathways:
Estrogen-like Activity: Binds to estrogen receptors, mimicking the effects of estrogen.
Osteoblastic Proliferation: Stimulates the proliferation of osteoblasts, promoting bone formation.
Antitumor Effects: Induces apoptosis in cancer cells through various signaling pathways.
Antibacterial Activity: Inhibits bacterial growth by interfering with bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
Psoralenoside: Another benzofuran glycoside from Psoralea corylifolia with similar biological activities.
Psoralen: A related compound that is a major metabolite of isopsoralenoside.
Isopsoralen: A structurally similar compound with comparable biological effects.
Uniqueness
This compound is unique due to its rapid metabolism to psoralen in the digestive tract and its diverse range of biological activities, including estrogen-like effects, osteoblastic proliferation, antitumor, and antibacterial properties .
Properties
IUPAC Name |
(Z)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-5-yl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O9/c18-7-11-13(21)14(22)15(23)17(25-11)26-16-8(2-4-12(19)20)1-3-10-9(16)5-6-24-10/h1-6,11,13-15,17-18,21-23H,7H2,(H,19,20)/b4-2-/t11-,13-,14+,15-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMYXILYLXYDFE-MIVOEOINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C(=C1C=CC(=O)O)OC3C(C(C(C(O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CO2)C(=C1/C=C\C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is isopsoralenoside, and where is it found?
A: this compound is a naturally occurring benzofuran glycoside primarily found in the fruits of Psoralea corylifolia, a plant widely used in traditional Chinese medicine. [, ]
Q2: Can you elaborate on the biotransformation of this compound in the human body?
A: Studies using human intestinal bacteria flora models have shown that this compound primarily metabolizes into isopsoralen. A small amount of 5,6-furano-hydrocoumaric acid is also produced during this process. This suggests that the gut microbiota plays a crucial role in activating this compound into its potentially active form, isopsoralen. []
Q3: How does the distribution of this compound differ between healthy individuals and those experiencing inflammation?
A: Research comparing the distribution of this compound in normal and lipopolysaccharide (LPS)-induced model rats (mimicking inflammation) revealed a key difference. LPS-induced rats exhibited higher levels of this compound in their liver tissue compared to their healthy counterparts. This suggests that inflammation might influence the absorption and distribution of this compound, potentially leading to its accumulation in the liver. [, ]
Q4: What analytical techniques are commonly employed to identify and quantify this compound in plant material and biological samples?
A: Several analytical techniques have been successfully utilized for the identification and quantification of this compound. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Tandem Mass Spectrometry (MS/MS) offers a robust approach for separating and quantifying this compound in complex mixtures. [, , , , , , ]
Q5: Can you describe the application of the Quantitative Analysis of Multi-components by Single Marker (QAMS) method in the context of this compound research?
A: The QAMS method, using a single marker like neobavaisoflavone, has been successfully employed to simultaneously determine the content of multiple components in Psoraleae Fructus, including this compound. This method, validated against the traditional external standard method, offers a reliable and efficient alternative for quality control and content determination, especially when reference standards for all compounds are limited. [, ]
Q6: What is the significance of including this compound in quality control assessments of Psoraleae Fructus and related herbal preparations?
A: this compound, previously unrecognized, has been identified as a key quality marker for Psoraleae Fructus. This is crucial as its presence, alongside other compounds like psoralen and isopsoralen, helps in evaluating the authenticity and quality of the herb and its derived products. This ensures consistent therapeutic efficacy and minimizes the risk of adulteration. [, , , ]
Q7: Has the complete synthesis of this compound been achieved, and if so, what is its significance?
A: Yes, the first total synthesis of this compound has been successfully achieved. [] This milestone is significant for several reasons:
Q8: What preliminary in silico studies have been conducted on this compound, and what are the potential implications?
A: Computational studies evaluating the potential of this compound as an alpha-glucosidase and alpha-amylase inhibitor have shown promising results. [] These enzymes play key roles in carbohydrate digestion and blood glucose regulation. Inhibition of these enzymes is a therapeutic target for managing type 2 diabetes. While further in vitro and in vivo validation is required, these preliminary findings suggest that this compound may hold potential for the development of novel antidiabetic agents.
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